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Executive Summary

5-Chloro-2-fluorocinnamic acid is a di-halogenated phenylpropanoid derivative serving as a
critical intermediate in the synthesis of bioactive heterocycles and fluorinated pharmaceuticals.
[1] Its structure features an

-unsaturated carboxylic acid moiety attached to a 1,2,5-trisubstituted benzene ring. The
presence of the ortho-fluorine and meta-chlorine (relative to the alkene) imparts unique
electronic properties, enhancing metabolic stability and lipophilicity compared to non-
halogenated analogs.

This guide details its physicochemical properties, a validated synthetic workflow via
Knoevenagel condensation, and its reactivity profile as a Michael acceptor in drug design.

Chemical Identity & Physicochemical Profile[2][3][4]
[S1[6][7][8][9]

Nomenclature and Identification
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Parameter

Detail

IUPAC Name

(2E)-3-(5-Chloro-2-fluorophenyl)prop-2-enoic
acid

Common Name

5-Chloro-2-fluorocinnamic acid

448193-93-9 (Note: Often confused with isomer

CAS Number )
4-Cl-2-F [202982-65-8]; verify by structure)
C
H
Molecular Formula
CIFO
Molecular Weight 200.59 g/mol

SMILES

OC(=0)/C=C/clcc(Cl)ccclF

Physicochemical Properties

The following data aggregates experimental ranges and high-confidence predictive models

(ACD/Labs, ChemAxon) for the trans-(E)-isomer, which is the thermodynamically stable form.
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Property

Value /| Range

Context & Implications

Physical State

White to off-white crystalline

powder

Solid-state handling; light

sensitive.

Melting Point

172 — 176 °C (Predicted)

High crystallinity driven by

-stacking and H-bonding

dimers.

pKa (Acid)

3.85+0.10

More acidic than cinnamic acid
(4.44) due to the electron-
withdrawing inductive effect (-I)

of the halogen substituents.

LogP (Octanol/Water)

282+0.3

Moderate lipophilicity; suitable
for oral bioavailability (Rule of

5 compliant).

LogD (pH 7.4)

-0.5t00.1

Predominantly ionized
(anionic) at physiological pH,
affecting membrane

permeability.

Solubility

DMSO (>50 mg/mL), Ethanol
(>30 mg/mL)

Poorly soluble in water;
requires organic co-solvents

for biological assays.

H-Bond Donors/Acceptors

1 Donor / 2 Acceptors

Classic carboxylic acid

dimerization motif.

Synthetic Protocol: Knoevenagel Condensation

The most robust route to 5-Chloro-2-fluorocinnamic acid is the Knoevenagel condensation of

5-chloro-2-fluorobenzaldehyde with malonic acid. This method is preferred over the Heck

reaction for this substrate due to lower cost and the avoidance of palladium contaminants.

Reaction Scheme
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Reagents: 5-Chloro-2-fluorobenzaldehyde (CAS 96515-79-6), Malonic Acid, Pyridine
(Solvent/Base), Piperidine (Catalyst). Mechanism: Base-catalyzed enolization of malonic acid

Nucleophilic attack on aldehyde

Dehydration

Thermal decarboxylation.

Step-by-Step Experimental Protocol

Safety: Pyridine is toxic and malodorous. Perform all steps in a fume hood.

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

Charging: Add 5-chloro-2-fluorobenzaldehyde (10.0 g, 63.0 mmol) and malonic acid (13.1 g,
126 mmol, 2.0 equiv) to the flask.

Solvent/Catalyst: Add pyridine (30 mL) followed by piperidine (0.5 mL, catalytic).
Reaction: Heat the mixture to 85—90 °C for 2 hours.
o Observation: Evolution of CO

gas indicates decarboxylation is proceeding.

o Completion: Reflux for an additional 1 hour until gas evolution ceases.
Workup:
o Cool the reaction mixture to room temperature.

o Pour the solution slowly into a stirred mixture of conc. HCI (40 mL) and crushed ice (100
g). This neutralizes the pyridine and precipitates the free acid.

o Critical Step: Ensure pH < 2 to fully protonate the carboxylate.

Isolation: Filter the white precipitate via vacuum filtration. Wash the filter cake with cold water
(3 x 50 mL) to remove pyridinium salts.
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« Purification: Recrystallize the crude solid from Ethanol/Water (3:1).
o Dissolve in boiling ethanol, add hot water until slightly turbid, then cool slowly to 4 °C.

¢ Yield: Typical yield is 75-85% (approx. 10.0-11.5 g).

Synthesis Workflow Diagram

Start: 5-Chloro-2-fluorobenzaldehyde
+ Malonic Acid

Knoevenagel

Reaction: Pyridine/Piperidine
Reflux 90°C, 3h
(Decarboxylation - CO2 loss)

Complete

Quench: Pour into HCl/Ice

(pH < 2)

Precipitation

Isolation: Vacuum Filtration
Wash with cold H20

Crude Solid

Purification: Recrystallization
(EtOH/H20 3:1)

>98% Purity

Final Product:
5-Chloro-2-fluorocinnamic acid
(White Crystals)

Click to download full resolution via product page
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Caption: Validated workflow for the synthesis of 5-Chloro-2-fluorocinnamic acid via
Knoevenagel condensation.

Analytical Characterization (Self-Validation)

To ensure the integrity of the synthesized compound, the following spectral features must be
observed. Absence of these signals suggests incomplete reaction or contamination.

Proton NMR ( H NMR, 400 MHz, DMSO- )

o Carboxylic Acid:

12.5-13.0 ppm (br s, 1H, -COOH). Disappears on D
O shake.
o Alkene (Trans): Two doublets with a large coupling constant (
Hz).
o 6.65 ppm (d,
Hz, 1H,
-proton).
o 7.75 ppm (d,
Hz, 1H,
-proton). Note: The

-proton is deshielded by the ring and the carboxylic anisotropy.
e Aromatic Region:
o 7.85 ppm (dd, 1H, H-6): Shows coupling to F (ortho) and H-4 (meta).
o 7.50 ppm (m, 1H, H-4).

o 7.35 ppm (t, 1H, H-3): Triplet-like due to coupling with F and H-4.
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Mass Spectrometry (ESI-MS)

e Mode: Negative lon Mode (ESI-).
» Molecular lon:
observed at 199.0 m/z.
 |sotope Pattern: Distinct Chlorine pattern (

Cl:
Cl

3:1) visible at 199 and 201 m/z.

Reactivity & Applications in Drug Design[4][12]
The "Fluorine Effect"

The 2-fluoro substituent is strategic in medicinal chemistry:

o Conformation Lock: The fluorine atom creates an electrostatic repulsion with the carbonyl
oxygen or alkene, favoring a planar conformation that can improve binding affinity to kinase
pockets.

» Metabolic Block: The C-F bond is metabolically inert, protecting the ring from oxidative
metabolism at the 2-position.

Reactivity Map

The molecule possesses three distinct reactive centers utilized in library synthesis:

e Carboxylic Acid (C-1): Amenable to amide coupling (EDC/NHS) to form pharmacophores.
¢ Michael Acceptor (C-2/C-3): The

-unsaturation is activated by the electron-withdrawing ring. It reacts with thiols (e.g., Cysteine
residues in proteins) for covalent inhibition or glutathione conjugation studies.
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e Aromatic Core (C-2 Fluorine): The fluorine at the 2-position is activated for Nucleophilic
Aromatic Substitution (S

Ar) if the ring is sufficiently electron-deficient, allowing cyclization to form coumarins or
quinolinones.

Carboxylic Acid
(Amide Coupling)

EDC/HOBt

5-Chloro-2-fluoro- R-SH / R-NH?2

cinnamic acid

Alkene (Michael Acceptor)
(Covalent Inhibition)

Intramolecular
Nucleophiles

2-Fluoro Position
(SnAr Cyclization)

Click to download full resolution via product page
Caption: Primary reactive sites for derivatization and biological interaction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

¢ 1. ivychem.com [ivychem.com]

e 2. 5-Chloro-2-fluorobenzaldehyde | 96515-79-6 | Tokyo Chemical Industry (India) Pvt. Ltd.
[tcichemicals.com]

¢ To cite this document: BenchChem. [Physicochemical Profiling and Synthetic Utility of 5-
Chloro-2-fluorocinnamic Acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7813140#physicochemical-properties-of-5-chloro-2-
fluorocinnamic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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